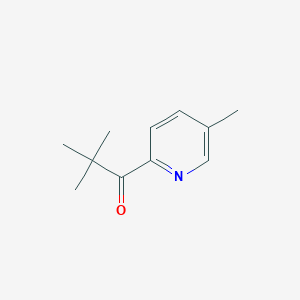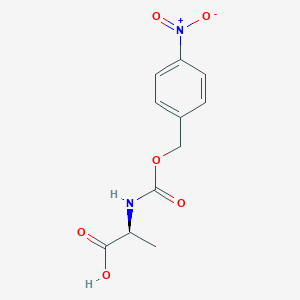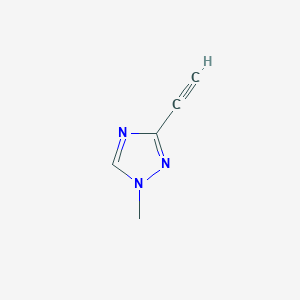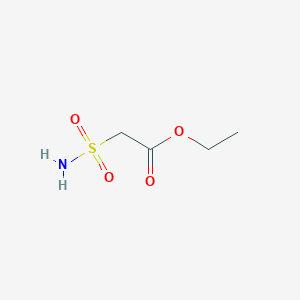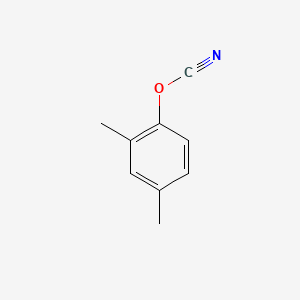
(2,4-dimethylphenyl) cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethylphenyl) cyanate is an organic compound with the molecular formula C9H9NO It is a derivative of cyanic acid, where the hydrogen atom is replaced by a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
(2,4-dimethylphenyl) cyanate can be synthesized through the reaction of cyanic acid with 2,4-dimethylphenol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of cyanic acid 2,4-dimethylphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and scalability for commercial applications.
化学反応の分析
Types of Reactions
(2,4-dimethylphenyl) cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or amines, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
科学的研究の応用
(2,4-dimethylphenyl) cyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyanic acid 2,4-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyanic acid, which can then react with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
Cyanic acid phenyl ester: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
Cyanic acid 4-methylphenyl ester: Contains a 4-methylphenyl group instead of a 2,4-dimethylphenyl group.
Uniqueness
(2,4-dimethylphenyl) cyanate is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) cyanate |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(11-6-10)8(2)5-7/h3-5H,1-2H3 |
InChIキー |
BBFPNAQMYBOJLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC#N)C |
正規SMILES |
CC1=CC(=C(C=C1)OC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


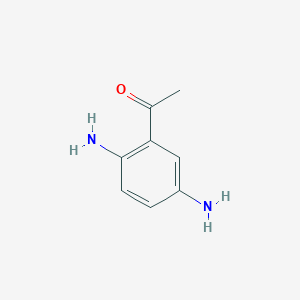


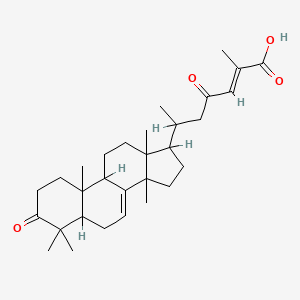
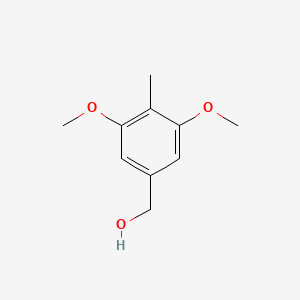


![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)

